molecular formula C7H8N2O3S B13498948 5-Acetamido-3-methylisothiazole-4-carboxylic acid

5-Acetamido-3-methylisothiazole-4-carboxylic acid

Cat. No.: B13498948
M. Wt: 200.22 g/mol
InChI Key: LVUJRJCSQSGZEU-UHFFFAOYSA-N
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Description

5-Acetamido-3-methylisothiazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H8N2O3S. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of the acetamido group and the carboxylic acid group makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetamido-3-methylisothiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-methylisothiazole-4-carboxylic acid with acetic anhydride in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Acetamido-3-methylisothiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-Acetamido-3-methylisothiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, biocides, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Acetamido-3-methylisothiazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Methylisothiazole-4-carboxylic acid: Lacks the acetamido group, making it less versatile in certain applications.

    5-Methylisoxazole-3-carboxylic acid: Contains an isoxazole ring instead of a thiazole ring, leading to different chemical properties and reactivity.

    4-Amino-3-methylisothiazole-5-carboxylic acid: Contains an amino group instead of an acetamido group, which can alter its biological activity.

Uniqueness

5-Acetamido-3-methylisothiazole-4-carboxylic acid is unique due to the presence of both the acetamido and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H8N2O3S

Molecular Weight

200.22 g/mol

IUPAC Name

5-acetamido-3-methyl-1,2-thiazole-4-carboxylic acid

InChI

InChI=1S/C7H8N2O3S/c1-3-5(7(11)12)6(13-9-3)8-4(2)10/h1-2H3,(H,8,10)(H,11,12)

InChI Key

LVUJRJCSQSGZEU-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=C1C(=O)O)NC(=O)C

Origin of Product

United States

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